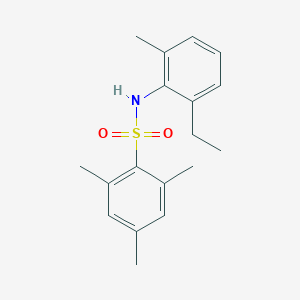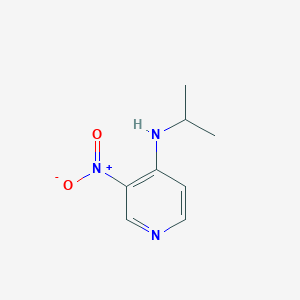
N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide, commonly referred to as EHT 1864, is a small molecule inhibitor that is widely used in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Aplicaciones Científicas De Investigación
EHT 1864 is widely used in scientific research to study various cellular processes. It has been shown to inhibit the activity of Rho GTPases, which are important regulators of cell migration, cell division, and cell adhesion. EHT 1864 has also been shown to inhibit the activity of Ras GTPases, which are important regulators of cell proliferation and differentiation. Additionally, EHT 1864 has been shown to inhibit the activity of ROCK kinases, which are important regulators of cytoskeletal dynamics and cell motility.
Mecanismo De Acción
EHT 1864 inhibits the activity of Rho GTPases, Ras GTPases, and ROCK kinases by binding to their active sites and preventing them from interacting with their downstream effectors. This results in a decrease in cellular processes that are regulated by these proteins, such as cell migration, cell division, and cytoskeletal dynamics.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as the proliferation and differentiation of stem cells. EHT 1864 has also been shown to promote the survival of neurons and protect against neurodegeneration. Additionally, EHT 1864 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EHT 1864 in lab experiments is its specificity for Rho GTPases, Ras GTPases, and ROCK kinases. This allows researchers to study the effects of inhibiting these proteins without affecting other cellular processes. Additionally, EHT 1864 has been shown to be stable in aqueous solutions, making it easy to use in a variety of experimental conditions. However, one limitation of using EHT 1864 is its potential toxicity at high concentrations. Researchers must carefully titrate the concentration of EHT 1864 in their experiments to avoid non-specific effects.
Direcciones Futuras
There are many potential future directions for the use of EHT 1864 in scientific research. One area of interest is the role of Rho GTPases, Ras GTPases, and ROCK kinases in cancer metastasis. EHT 1864 could be used to study the effects of inhibiting these proteins on cancer cell migration and invasion in vitro and in vivo. Another area of interest is the role of Rho GTPases, Ras GTPases, and ROCK kinases in neuronal development and neurodegeneration. EHT 1864 could be used to study the effects of inhibiting these proteins on neuronal survival and function in animal models of neurodegenerative diseases. Additionally, EHT 1864 could be used in the development of new therapeutic agents for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-6-16-9-7-8-13(3)17(16)19-22(20,21)18-14(4)10-12(2)11-15(18)5/h7-11,19H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMUTGZZIGWUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B3261600.png)

![[2-Bromo-4-(bromomethyl)phenyl]methanol](/img/structure/B3261613.png)






![N-(3-Chloro-4-fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3261675.png)



